Ethyl 3-cyano-4-methylene-3-(methylsulfonyl)cyclopentanecarboxylate
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Overview
Description
Ethyl 3-cyano-4-methylene-3-(methylsulfonyl)cyclopentanecarboxylate is a complex organic compound with a unique structure that includes a cyano group, a methylene group, and a methylsulfonyl group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-cyano-4-methylene-3-(methylsulfonyl)cyclopentanecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with a suitable cyclopentane derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions and improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-4-methylene-3-(methylsulfonyl)cyclopentanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methylene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted cyclopentane derivatives. These products are often used as intermediates in further organic synthesis or as final products in various applications .
Scientific Research Applications
Ethyl 3-cyano-4-methylene-3-(methylsulfonyl)cyclopentanecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-cyano-4-methylene-3-(methylsulfonyl)cyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The cyano group and methylsulfonyl group are key functional groups that contribute to its reactivity and biological activity. These groups can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler compound with a cyano group and an ester group, used in similar synthetic applications.
Methylsulfonylmethane (MSM): Contains a methylsulfonyl group and is known for its anti-inflammatory properties.
Cyclopentanecarboxylate derivatives: Various derivatives with different substituents on the cyclopentane ring, used in organic synthesis.
Uniqueness
Ethyl 3-cyano-4-methylene-3-(methylsulfonyl)cyclopentanecarboxylate is unique due to its combination of functional groups, which provide a versatile platform for chemical reactions and potential biological activities. This makes it a valuable compound for research and industrial applications .
Biological Activity
Ethyl 3-cyano-4-methylene-3-(methylsulfonyl)cyclopentanecarboxylate (C11H15NO4S) is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The molecular structure of this compound features a cyclopentane ring substituted with a cyano group and a methylsulfonyl moiety. This unique configuration may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of cyclopentanecarboxylic acids have shown potent antibacterial effects against various strains, including multidrug-resistant bacteria.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 10 µg/mL |
4-Hydroxy-N'-[1-phenylethylidene]-2H/2-methyl-1,2-benzothiazine-3-carbohydrazide | Escherichia coli | 15 µg/mL |
Cyclopentane carboxylic acid derivatives | Mycobacterium tuberculosis | 5 µg/mL |
This table highlights the potential of related compounds in combating bacterial infections.
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of related cyclopentanecarboxylic acid derivatives. The results indicated a significant reduction in inflammation markers in animal models when treated with these compounds, supporting further investigation into ethyl 3-cyano derivatives for therapeutic use.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Modulation of Immune Response : By affecting cytokine production, these compounds may modulate immune responses, providing therapeutic benefits in autoimmune conditions.
- Direct Antimicrobial Action : The cyano group may play a critical role in disrupting microbial cell membranes or metabolic pathways.
Properties
Molecular Formula |
C11H15NO4S |
---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
ethyl 3-cyano-4-methylidene-3-methylsulfonylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H15NO4S/c1-4-16-10(13)9-5-8(2)11(6-9,7-12)17(3,14)15/h9H,2,4-6H2,1,3H3 |
InChI Key |
YCTSNYJXEWOTCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=C)C(C1)(C#N)S(=O)(=O)C |
Origin of Product |
United States |
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